Ethyl 4-(1,4-diazepan-1-yl)benzoate
Overview
Description
Ethyl 4-(1,4-diazepan-1-yl)benzoate, also known as EDB, is a chemical compound that belongs to the family of benzodiazepines. This compound has been widely studied for its potential use in scientific research due to its unique chemical properties.
Scientific Research Applications
Synthesis and Chemical Properties
- A method for synthesizing ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, related to Ethyl 4-(1,4-diazepan-1-yl)benzoate, has been developed. This process involves condensation and reduction reactions, indicating the chemical reactivity and potential applications of similar compounds in organic synthesis (N. H. Al-Said & Ayat M. Al-Sghair, 2013).
Pharmaceutical Research
- Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives, structurally related to this compound, were studied for their antiplatelet activity. This research highlights the potential of such compounds in developing novel antiplatelet drug candidates (Hua-Sin Chen et al., 2008).
Material Science Applications
- Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates have been synthesized and their liquid crystalline behavior studied. These compounds, similar to this compound, display mesogenic properties, suggesting their potential use in liquid crystal displays (LCDs) and temperature sensing devices (Hasnain Mehmood et al., 2018).
Insect Physiology
- A study on ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates, which are structurally related, revealed their anti-juvenile hormone activities in silkworm larvae. This indicates the potential of this compound analogs in influencing insect development and physiology (N. Yamada et al., 2016).
properties
IUPAC Name |
ethyl 4-(1,4-diazepan-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)12-4-6-13(7-5-12)16-10-3-8-15-9-11-16/h4-7,15H,2-3,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZYWQDZBRVMRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593659 | |
Record name | Ethyl 4-(1,4-diazepan-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
234081-75-5 | |
Record name | Ethyl 4-(1,4-diazepan-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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